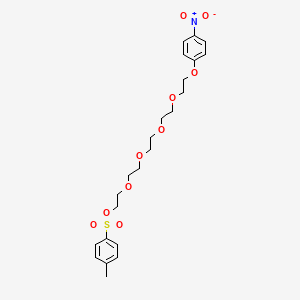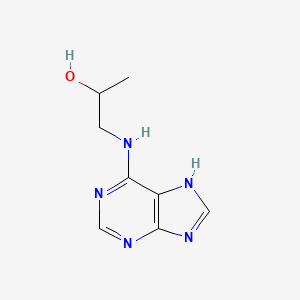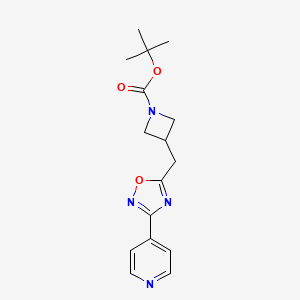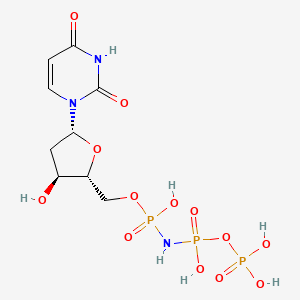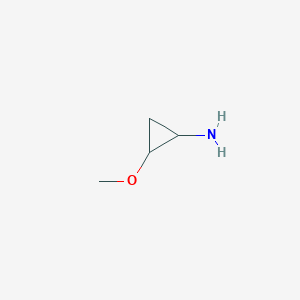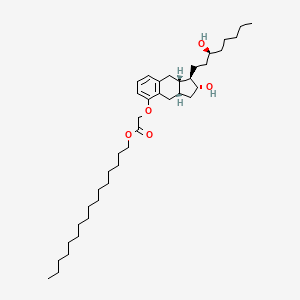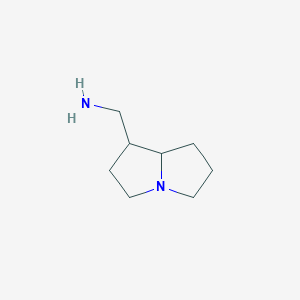
(hexahydro-1H-pyrrolizin-1-yl)methanamine
Overview
Description
(Hexahydro-1H-pyrrolizin-1-yl)methanamine, also known as HPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug development. HPMA is a cyclic amine that contains a pyrrolizidine ring and a primary amine group, making it a versatile compound that can be modified to create various derivatives with different properties.
Mechanism of Action
The mechanism of action of (hexahydro-1H-pyrrolizin-1-yl)methanamine and its derivatives is not fully understood. However, it is believed that they exert their pharmacological effects by interacting with various targets in the body, including enzymes, receptors, and ion channels. (hexahydro-1H-pyrrolizin-1-yl)methanamine derivatives have been shown to modulate the activity of several enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects
(hexahydro-1H-pyrrolizin-1-yl)methanamine and its derivatives have been shown to have various biochemical and physiological effects. They have been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. (hexahydro-1H-pyrrolizin-1-yl)methanamine derivatives have also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using (hexahydro-1H-pyrrolizin-1-yl)methanamine and its derivatives in lab experiments is their versatility. They can be modified to create various derivatives with different properties, allowing researchers to tailor them to specific applications. However, one of the limitations of using (hexahydro-1H-pyrrolizin-1-yl)methanamine and its derivatives is their potential toxicity. Some derivatives have been found to have cytotoxic effects, which may limit their use in certain applications.
Future Directions
There are several future directions for research on (hexahydro-1H-pyrrolizin-1-yl)methanamine and its derivatives. One area of interest is the development of (hexahydro-1H-pyrrolizin-1-yl)methanamine-based drug delivery systems. (hexahydro-1H-pyrrolizin-1-yl)methanamine conjugates have been developed as drug delivery systems for the targeted delivery of anticancer drugs to tumor cells. Another area of interest is the development of (hexahydro-1H-pyrrolizin-1-yl)methanamine derivatives with improved pharmacological properties. Researchers are exploring various modifications to the (hexahydro-1H-pyrrolizin-1-yl)methanamine structure to improve its efficacy and reduce its toxicity.
Conclusion
In conclusion, (hexahydro-1H-pyrrolizin-1-yl)methanamine is a versatile chemical compound that has potential applications in drug development. Its pharmacological activities and biochemical and physiological effects have been extensively studied, and (hexahydro-1H-pyrrolizin-1-yl)methanamine derivatives have been developed as potential drugs for the treatment of various diseases. The versatility of (hexahydro-1H-pyrrolizin-1-yl)methanamine and its derivatives makes them attractive candidates for further research in drug development.
Scientific Research Applications
(hexahydro-1H-pyrrolizin-1-yl)methanamine has been extensively studied for its potential applications in drug development. It has been found to possess a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. (hexahydro-1H-pyrrolizin-1-yl)methanamine derivatives have been developed as potential drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-6-7-3-5-10-4-1-2-8(7)10/h7-8H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRBHSRNSWYCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(hexahydro-1H-pyrrolizin-1-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate](/img/structure/B3323713.png)
